molecular formula C17H19ClN4O2S2 B11401484 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11401484
M. Wt: 410.9 g/mol
InChI Key: OMHJGOMRWPFAQN-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a pyrimidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Formation of Pyrimidine Ring: This often involves condensation reactions using appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(ethylsulfonyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-pyrimidinecarboxamide
  • 3-chloro-5-(ethylcarbamoyl)-4-fluorophenylboronic acid

Uniqueness

The uniqueness of 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN4O2S2

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H19ClN4O2S2/c1-3-19-14(23)12-9-6-4-5-7-11(9)26-16(12)22-15(24)13-10(18)8-20-17(21-13)25-2/h8H,3-7H2,1-2H3,(H,19,23)(H,22,24)

InChI Key

OMHJGOMRWPFAQN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SC

Origin of Product

United States

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